Vascular Disrupting Potency and Therapeutic Index: ABI-011 vs. Combretastatin A4 Phosphate (CA4P) in Quail CAM Assay and HT29 Xenograft
In a direct head-to-head comparison using the quail embryonic chorioallantoic membrane (CAM) assay, ABI-011 demonstrated a 7.3-fold greater vascular disrupting potency than CA4P, with an IC50 of 1.8 µg/mL versus 13.1 µg/mL for CA4P. Critically, the LD50 for ABI-011 was 3.4 µg/mL, yielding a therapeutic window (LD50/IC50 ratio) of approximately 1.9, whereas CA4P exhibited an LD50 of 12.8 µg/mL and an IC50 of 13.1 µg/mL—a near-identical pair indicating negligible separation between efficacy and toxicity [1]. In the subcutaneous HT29 human colon carcinoma xenograft model in athymic nude mice, ABI-011 at 20–40 mg/kg (q4dx3, IV) achieved greater than 80% tumor growth inhibition (TGI), whereas CA4P at 200 mg/kg (qdx4, IV)—a 5- to 10-fold higher dose—was ineffective [1].
| Evidence Dimension | Vascular disrupting activity (VDA) IC50 in quail embryonic CAM assay |
|---|---|
| Target Compound Data | IC50 = 1.8 µg/mL; LD50 = 3.4 µg/mL |
| Comparator Or Baseline | CA4P IC50 = 13.1 µg/mL; LD50 = 12.8 µg/mL |
| Quantified Difference | 7.3-fold lower IC50; ABI-011 therapeutic window ~1.9 vs. CA4P ~1.0 (no meaningful therapeutic window) |
| Conditions | Quail embryonic CAM assay; day 7 embryos; n=36; digital image scoring over 60 min post-treatment; concentration range 1–16 µg/mL |
Why This Matters
For procurement decisions, this direct head-to-head evidence establishes that ABI-011 requires approximately one-seventh the concentration to achieve equivalent vascular disruption and uniquely provides a separable therapeutic window, whereas CA4P's efficacy and lethal concentrations overlap, rendering dose optimization inherently problematic.
- [1] Trieu V, D'Cruz O, Tao C, Desai N. Abstract #5571: Vascular disrupting activity of ABI-011. Cancer Res. 2009;69(9_Supplement):5571. View Source
